4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Description
Contextual Significance in Chemical and Biological Research
The significance of furanone compounds in chemical and biological research is multifaceted. Many furanones are key flavor compounds in a variety of fruits, including strawberries, pineapples, and tomatoes, making them crucial targets for research in food science and agriculture. cnif.cnnih.gov Their formation through the Maillard reaction during the heating of foodstuffs also makes them important indicators of flavor development in cooked and processed foods. ontosight.ainih.gov
From a biological perspective, some furanone derivatives have demonstrated notable activities. For instance, the precursor to the title compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), has been investigated for its antioxidant and antimicrobial properties. cnif.cnnih.gov Studies have shown that certain furanones can exhibit a broad spectrum of antimicrobial activity against human pathogenic bacteria and fungi. thegoodscentscompany.com Furthermore, some furanones have been identified as quorum sensing modulators, which could have implications for controlling bacterial biofilm formation. nih.gov While extensive research has been conducted on Furaneol®, specific biological studies on 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are less common, with its primary significance remaining in the field of flavor chemistry.
Overview of Research Trajectories and Academic Importance
Research into furanone compounds has evolved from their initial identification as key aroma components in natural products to more in-depth studies of their formation pathways, synthesis, and biological activities. nih.govnih.gov The academic importance of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is well-established, with numerous studies dedicated to its biosynthesis in plants and microorganisms, as well as its chemical synthesis. nih.govnih.gov
The research trajectory for this compound is more commercially driven, focusing on its application as a synthetic flavoring agent. nih.gov Academic interest in this specific ester is often in the context of structure-activity relationships, where researchers explore how modifications to the core furanone structure, such as the addition of an ester group, influence sensory perception. While not as extensively studied in academic literature as its parent compound, its role in the flavor industry underscores its practical importance.
Detailed Research Findings
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₄O₄ and a molecular weight of approximately 198.22 g/mol . nih.govscent.vn It is characterized by a sweet, fruity, and somewhat spicy aroma. scent.vn The compound is generally insoluble in water but soluble in organic solvents like ethanol. scent.vn
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity, spicy |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | Soluble |
| Density | 1.095-1.103 g/cm³ |
| Refractive Index | 1.467-1.473 |
Data sourced from PubChem. scent.vn
Sensory Profile
The sensory characteristics of this compound are central to its application. It is described as having a sweet, ethereal, fruity, and tropical aroma with green, weedy, and earthy undertones. Its taste profile is similarly described as ethereal, fruity, and tropical with green and earthy notes.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethyl-4-oxofuran-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGAERKCZYHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(OC(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921273 | |
| Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Spicy, sweet aroma | |
| Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.103 | |
| Record name | 2,5-Dimethyl-3-oxo-(2H)-fur-4-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1510/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
114099-96-6 | |
| Record name | 4,5-Dihydro-2,5-dimethyl-4-oxo-3-furanyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114099-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyroxy-2,5-dimethyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114099966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4,5-dihydro-2,5-dimethyl-4-oxo-3-furanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYROXY-2,5-DIMETHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DX0J398K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of 4 Butyroxy 2,5 Dimethyl 3 2h Furanone and Analogues
Identification and Characterization in Biological Matrices
The identification of HDMF and its related compounds in various biological sources has been a significant area of food and flavor chemistry research. Its presence is crucial to the characteristic aroma profiles of many natural and processed foods.
HDMF is a key flavor compound in a multitude of fruits, contributing to their sweet, caramel-like, and fruity aromas. mdpi.comnih.gov Since its initial discovery in pineapples, it has been identified in numerous other plant-based materials. mdpi.comresearchgate.net The biosynthesis in plants is an enzymatic process, with D-fructose-1,6-diphosphate identified as the natural progenitor in fruit. mdpi.com An enone oxidoreductase, designated FaQR, has been identified in strawberries as a key enzyme in the biosynthetic pathway of HDMF. cnif.cn
Key research findings have documented the presence of HDMF and its derivatives, such as 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane) and its glucoside, in a variety of fruits. mdpi.comresearchgate.net
Table 1: Selected Fruits and Plant-Based Materials Containing 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its Derivatives
| Fruit/Plant | Compound(s) Identified | Reference |
|---|---|---|
| Pineapple (Ananas comosus) | HDMF | mdpi.comresearchgate.net |
| Strawberry (Fragaria × ananassa) | HDMF, HDMF-glucoside, DMMF | mdpi.comresearchgate.net |
| Raspberry (Rubus idaeus) | HDMF | mdpi.com |
| Tomato (Solanum lycopersicum) | HDMF | mdpi.com |
| Kiwi (Actinidia deliciosa) | HDMF | mdpi.com |
| Lychee (Litchi chinensis) | HDMF | mdpi.com |
| Snake Fruit (Salacca zalacca) | HDMF | mdpi.com |
Beyond its biogenesis in plants, HDMF is notably formed during the thermal processing of food via the Maillard reaction. mdpi.comnih.govresearchgate.net This complex series of chemical reactions occurs between amino acids and reducing sugars when heated, generating a wide array of flavor and aroma compounds. mdpi.com Consequently, HDMF is found in many cooked and processed foods, contributing significantly to their flavor profiles. mdpi.comresearchgate.net
The compound and its analogues have also been identified in various fermented products, where microbial activity contributes to their formation. cnif.cn For instance, research has detailed the formation of HDMF and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) during the fermentation of Japanese barley miso. cnif.cn
Table 2: Examples of Thermally Processed and Fermented Products Containing HDMF
| Product | Formation Process | Reference |
|---|---|---|
| Extruded Oats | Maillard Reaction (Extrusion Cooking) | researchgate.net |
| Mugi-miso (Barley Miso) | Fermentation | cnif.cn |
| Soy Sauce | Fermentation & Maillard Reaction | nih.gov |
| Beer | Fermentation & Maillard Reaction | nih.gov |
Several microorganisms are capable of producing HDMF through biosynthesis. mdpi.comcnif.cn This has opened avenues for the biotechnological production of this valuable natural flavor compound. Research has demonstrated the formation of HDMF by various yeasts and bacteria. mdpi.comnih.gov The yeast Zygosaccharomyces rouxii, for example, has been shown to produce HDMF, and studies have successfully identified a key intermediate in its formation pathway. cnif.cnnih.gov Similarly, bacteria such as Lactococcus lactis have been reported to produce HDMF in culture media. cnif.cn
Table 3: Selected Microbial and Fungal Sources for HDMF Production
| Microorganism | Type | Reference |
|---|---|---|
| Zygosaccharomyces rouxii | Yeast | cnif.cnnih.gov |
| Pichia capsulata | Yeast | mdpi.com |
| Candida albicans | Yeast (Fungus) | nih.gov |
| Lactococcus lactis subsp. cremoris | Bacteria | cnif.cn |
Advanced Methodologies for Natural Abundance Determination
The accurate determination of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone analogues like HDMF in complex matrices such as food requires sophisticated analytical techniques. These methods need to be sensitive and selective to quantify often trace amounts of the target compounds.
Commonly employed methods include chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC), often with a Diode Array Detector (DAD), is a robust method for separating and quantifying furanone derivatives. nih.gov A reliable method using Solid Phase Extraction (SPE) for sample clean-up followed by HPLC-DAD has been developed for the simultaneous analysis of 10 different furan (B31954) derivatives in apple cider and wine. nih.gov This method demonstrated low limits of detection (LOD) ranging from 0.002 to 0.093 mg/L and high recoveries. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially when combined with sample preparation techniques like Headspace-Solid Phase Microextraction (HS-SPME). researchgate.net This approach is highly sensitive for volatile and semi-volatile compounds like furanones and allows for their determination in a variety of food matrices. researchgate.net More recently, novel fluorescence-based detection methods have been developed, offering rapid and sensitive analysis. mdpi.com One such method utilizes fluorescence resonance energy transfer (FRET) and competitive host-guest recognition, demonstrating a strong linear correlation for HDMF concentration over a wide range. mdpi.com
Table 4: Methodologies for the Determination of Furanone Analogues
| Methodology | Key Features | Application Example | Reference |
|---|---|---|---|
| SPE-HPLC/DAD | Good precision and sensitivity; LOD: 0.002-0.093 mg/L. | Analysis of furan derivatives in apple cider and wine. | nih.gov |
| HS-SPME-GC-MS | High sensitivity for trace amounts; automated. | Determination of furan and its derivatives in various commercial foods. | researchgate.net |
| HPLC with RP C18 column | Rapid analysis (<90 min); High recovery (>90%). | Qualitative and quantitative analysis of furanones in strawberries. | researchgate.net |
| Fluorescence Detection (FRET-based) | Rapid and highly sensitive; Wide linear detection range. | Sensitive detection of HDMF in food products. | mdpi.com |
Biosynthetic and Formation Pathways of 4 Butyroxy 2,5 Dimethyl 3 2h Furanone and Key Furanone Precursors
Enzymatic Biogenesis in Biological Systems
In plants and some microorganisms, HDMF is synthesized through a series of specific, enzyme-catalyzed steps. mdpi.comresearchgate.netnih.gov The most extensively studied pathway is in the strawberry (Fragaria x ananassa), where the biosynthesis is closely linked to the fruit's ripening process. acs.org
The biosynthetic pathway to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in fruits begins with D-fructose-1,6-diphosphate, which has been identified as the natural progenitor of the compound. mdpi.com While early studies explored various sugars, D-fructose-1,6-diphosphate was confirmed as the most effective precursor in ripe strawberry fruits and in yeast systems like Zygosaccharomyces rouxii. nih.gov The initial steps involve the conversion of D-fructose-1,6-diphosphate into a key, though highly reactive, intermediate: 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govresearchgate.net The final and critical step in the sequence is the reduction of the exocyclic double bond of HMMF to form the stable, aromatic HDMF. nih.govresearchgate.net
This multi-step conversion is a clear indication of a controlled biological process, distinguishing it from the more random chemical formations seen in thermal processing. acs.org In some biological systems, the newly formed HDMF can be further metabolized into derivatives such as its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), or stabilized via glucosylation. mdpi.comnih.govnih.gov
Table 1: Key Steps in the Enzymatic Biosynthesis of HDMF
| Step | Precursor | Intermediate/Product | Description |
|---|---|---|---|
| 1 | D-Fructose-1,6-diphosphate | 1-deoxy-2,3-hexodiulose-6-phosphate | An expected but rarely identified α-dicarbonyl intermediate. nih.govchemicalbook.com |
| 2 | Intermediate Pool | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Formation of the unstable furanone precursor. nih.govresearchgate.net |
| 3 | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | The final, enzyme-catalyzed reduction of the exocyclic double bond. nih.govresearchgate.net |
The terminal step in HDMF biosynthesis is catalyzed by a specific, ripening-induced enzyme identified in strawberries. nih.gov This enzyme was initially classified as a quinone oxidoreductase (FaQR) but was later more accurately characterized as Fragaria x ananassa enone oxidoreductase (FaEO). nih.govresearchgate.net FaEO is responsible for the NAD(P)H-dependent reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to yield HDMF. nih.govresearchgate.net
The expression and activity of FaEO increase sharply as the strawberry fruit ripens, which directly correlates with the accumulation of HDMF, highlighting its central role in the development of the fruit's characteristic flavor. nih.govacs.org Structural and functional analyses have revealed that FaEO is a monomeric enzyme that utilizes a Rossmann-fold for binding the NAD(P)H cofactor, which is essential for its catalytic activity. nih.govresearchgate.net
The enzymatic catalysis by FaEO is highly specific. Deuterium labeling experiments have demonstrated that the reaction involves the stereospecific transfer of the 4R-hydride from the NAD(P)H cofactor to the exocyclic carbon of the substrate, HMMF. nih.govresearchgate.net This hydride transfer leads to the formation of a cyclic achiral enolate intermediate, which is subsequently protonated to yield the final HDMF product. researchgate.net
Although the enzymatic reaction itself is stereoselective, the resulting HDMF product is typically found in its racemic form (an equal mixture of both enantiomers) in nature. nih.gov This is due to the chemical nature of HDMF, which undergoes rapid racemization through keto-enol tautomerism, particularly at the neutral pH found in the plant cell cytosol. nih.gov Studies have shown that the racemization rate is lowest at slightly acidic pH values (between 4 and 5), and under these conditions, the formation of enantiomerically enriched HDMF could be demonstrated in experiments with strawberry protein extracts and the yeast Zygosaccharomyces rouxii. nih.gov
The elucidation of the HDMF biosynthetic pathway has been facilitated by various model systems. In vitro studies using protein extracts from ripe strawberries have been instrumental in characterizing the final enzymatic step and demonstrating the conversion of HMMF to HDMF. nih.gov An in vitro system for growing whole strawberries has also been used to study precursor feeding. acs.org These experiments showed that supplying D-fructose 6-phosphate to the growth medium significantly increased the production of furanones, suggesting it is a key precursor. acs.org
In addition to plant-based systems, microorganisms have served as valuable models. The yeast Zygosaccharomyces rouxii, which is important in the fermentation of soy sauce, is known to produce HDMF from D-fructose-1,6-bisphosphate. nih.govchemicalbook.com Studies with this yeast have helped identify intermediates in the pathway and confirm the enzymatic nature of the conversion process. nih.govchemicalbook.com
Chemical Formation Mechanisms (Non-Enzymatic Processes)
Beyond enzymatic biosynthesis, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is also formed through non-enzymatic chemical reactions, most notably the Maillard reaction. mdpi.comnih.gov This complex series of reactions occurs between amino acids and reducing sugars, typically under thermal conditions, and is responsible for the browning and flavor development in a wide variety of cooked and processed foods, including baked goods, roasted coffee, and soy sauce. mdpi.comacs.org
The Maillard reaction can generate HDMF from C6 sugars. mdpi.com The process involves the formation of various intermediates, including α-dicarbonyls like 1-deoxy-2,3-hexodiulose. nih.gov While heat is a common catalyst, the chemical formation of HDMF from D-fructose-1,6-diphosphate has also been observed at ambient temperatures in the presence of NAD(P)H, suggesting pathways that share similarities with the initial stages of the biological route. chemicalbook.com The specific furanones produced and their quantities depend on factors such as the types of sugars and amino acids present, pH, and the heating temperature and duration. mdpi.com
Table 2: List of Mentioned Compounds
| Abbreviation | Full Compound Name |
|---|---|
| HDMF | 4-hydroxy-2,5-dimethyl-3(2H)-furanone |
| HMMF | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone |
| DMMF | 2,5-dimethyl-4-methoxy-3(2H)-furanone |
| FaEO | Fragaria x ananassa enone oxidoreductase |
| FaQR | Fragaria x ananassa quinone reductase |
| QOR | Quinone oxidoreductase |
Maillard Reaction Pathways and Intermediate Compounds
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. mdpi.com It is a primary route for the formation of HDMF in cooked foods. The reaction proceeds through a series of complex steps, beginning with the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine. This subsequently rearranges to form an Amadori or Heyns product. researchgate.net
Further degradation of these intermediates leads to the formation of a variety of compounds, including dicarbonyls, which are key precursors to furanones. nih.gov The formation of 3(2H)-furanones is generally understood to occur via the 1-deoxyosone pathway. imreblank.ch Specifically, the 2,3-enolization pathway is a critical step leading to 1-deoxyosones as intermediates. acs.org
Role of Carbohydrate and Amino Acid Precursors
The specific types of carbohydrates and amino acids involved significantly influence the final products of the Maillard reaction. Hexose sugars are primary precursors for HDMF. jst.go.jp Studies have shown that D-fructose-1,6-diphosphate is a particularly effective precursor for HDMF formation in both biological systems, like strawberries and yeast, and in Maillard reaction models. mdpi.comnih.gov Other carbohydrates such as D-glucose, D-fructose, and their phosphates also serve as precursors. mdpi.comnih.gov
Amino acids also play a crucial role. While HDMF can be formed directly from sugars, the presence of amino acids can enhance its production. acs.org For instance, in Maillard reaction systems with pentoses, the amino acids glycine and alanine can contribute to the formation of HDMF. acs.org
| Precursor Compound | Role in Furanone Formation |
| Carbohydrates | |
| D-Fructose-1,6-diphosphate | A highly effective precursor for HDMF in both biosynthetic and Maillard reaction pathways. mdpi.comnih.gov |
| D-Glucose | Serves as a precursor, often metabolized to fructose derivatives before incorporation into HDMF. mdpi.com |
| D-Fructose | A direct precursor for HDMF formation. nih.gov |
| Pentoses (e.g., Xylose, Ribose) | Can lead to the formation of HDMF, particularly in the presence of certain amino acids. acs.org |
| Amino Acids | |
| Glycine | Can react with pentose-derived intermediates to form HDMF. acs.org |
| Alanine | Can react with pentose-derived intermediates to form HDMF. acs.org |
| Proline | Influences the formation of various Maillard reaction products, including HDMF. imreblank.ch |
Contributions of Sugar Fragmentation and Strecker Degradation Products
Sugar fragmentation is a key process in the Maillard reaction, leading to the formation of smaller, highly reactive carbonyl and dicarbonyl compounds. imreblank.ch These fragments can then recombine to form various flavor compounds, including furanones. While the primary pathway for HDMF formation from hexoses involves the intact carbon skeleton of the sugar, sugar fragmentation can contribute to its formation as a side reaction. imreblank.chresearchgate.net
Strecker degradation is another critical reaction that occurs during the Maillard reaction, involving the interaction of α-dicarbonyl compounds with amino acids. researchgate.net This reaction produces Strecker aldehydes, which contribute to the aroma of cooked foods, and α-aminoketones. researchgate.netresearchgate.net The Strecker degradation of amino acids like glycine and alanine can produce formaldehyde and acetaldehyde, respectively. imreblank.ch These aldehydes can then react with C5 sugar fragments to form HDMF, representing a chain elongation of the sugar-derived intermediate. mdpi.comacs.org
Influence of Environmental Parameters on Chemical Formation
The formation of HDMF via the Maillard reaction is significantly influenced by several environmental factors:
Temperature: Higher temperatures generally accelerate the Maillard reaction and, consequently, the formation of HDMF. mdpi.comnih.gov
pH: The pH of the reaction medium plays a crucial role. Neutral to slightly alkaline conditions (pH 7-8) have been shown to favor the formation of HDMF. imreblank.ch Low pH conditions tend to favor 1,2-enolization, leading to different products, while higher pH promotes the 2,3-enolization pathway necessary for furanone formation. researchgate.net
Water Activity: Water activity influences the rate of the Maillard reaction, with intermediate levels generally being optimal for the formation of flavor compounds.
Reaction Time: The duration of heating affects the extent of the Maillard reaction and the profile of the resulting products. mdpi.com
Chemoenzymatic and Biotechnological Production Approaches
The demand for natural flavor compounds has driven research into alternative production methods for HDMF, moving beyond traditional chemical synthesis.
Microbial Fermentation Strategies for Enhanced Yields
Several microorganisms have been identified as producers of HDMF, offering a "natural" route for its synthesis. magtech.com.cn Yeasts, in particular, are known to produce furanones. For example, Zygosaccharomyces rouxii, a yeast used in soy sauce fermentation, can produce HDMF. nih.govjst.go.jp The fermentation process can be optimized by controlling culture conditions and providing suitable precursors. For instance, the addition of hexoses to the fermentation medium can induce the production of HDMF. jst.go.jp Bacteria such as Lactococcus lactis subsp. cremoris have also been shown to enhance the levels of HDMF in media containing heated sugar and amino acids. mdpi.comresearchgate.net
| Microorganism | Precursor(s) | Key Findings |
| Zygosaccharomyces rouxii | D-Fructose-1,6-bisphosphate, Hexoses | Produces HDMF during fermentation, a key contributor to soy sauce flavor. nih.govjst.go.jp |
| Pichia capsulata | L-rhamnose | Produces HDMF from L-rhamnose in a casein peptone culture medium. mdpi.com |
| Lactococcus lactis subsp. cremoris | Heated sugar and amino acids | Enhances the production of HDMF in a pre-formed Maillard reaction medium. mdpi.comresearchgate.net |
Metabolic Engineering and Genetic Modification for Optimized Biosynthesis
Metabolic engineering offers a powerful tool for enhancing the production of desired compounds in microorganisms. By identifying and manipulating key enzymes in the biosynthetic pathway, the yield of HDMF can be significantly increased.
Recent research has focused on overexpressing genes that encode for enzymes involved in the upstream pathways leading to HDMF precursors. For instance, in Zygosaccharomyces rouxii, the overexpression of genes for fructose-1,6-bisphosphate aldolase (FBA) and triose phosphate isomerase (TPI) has been shown to significantly increase the production of HDMF. frontiersin.org This approach demonstrates a positive correlation between the expression levels of these key glycolytic enzymes and the final yield of HDMF, highlighting the potential of genetic modification to create high-yield microbial cell factories for natural flavor production. frontiersin.org
Biocatalytic Synthesis Utilizing Isolated Enzymes
The biocatalytic synthesis of 4-butyroxy-2,5-dimethyl-3(2H)-furanone primarily involves the enzymatic esterification of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®. This process utilizes isolated enzymes, particularly lipases, to catalyze the acylation of the hydroxyl group of HDMF with a butyryl donor. This method is favored for its high selectivity, mild reaction conditions, and alignment with green chemistry principles, offering a sustainable alternative to traditional chemical synthesis.
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions, often in non-aqueous media. The most widely used and effective lipase for this type of transformation is Lipase B from the yeast Candida antarctica, frequently used in an immobilized form, such as Novozym 435. rsc.orgchemrxiv.org Immobilization enhances the enzyme's stability, reusability, and ease of separation from the reaction mixture. rsc.org
The enzymatic reaction involves the acylation of the 4-hydroxy group of HDMF. The general mechanism for lipase-catalyzed esterification proceeds through a two-step process involving the formation of a tetrahedral intermediate. escholarship.org
Key research in this area focuses on optimizing various reaction parameters to achieve high conversion rates and yields of the desired furanone ester. These parameters include the choice of enzyme, the acyl donor, the solvent, temperature, and the molar ratio of substrates.
Research Findings on Lipase-Catalyzed Acylation of Furanones:
While specific studies on the butyroylation of HDMF are not extensively detailed in publicly accessible literature, the principles can be derived from research on the acylation of similar hydroxyfuranones and other chiral alcohols. Lipases, particularly Novozym 435, are frequently employed for the enantioselective esterification of racemic alcohols and acids. chemrxiv.orgcore.ac.uk
The selection of the acyl donor is critical. Vinyl butyrate (B1204436) is often an effective acyl donor in these reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product side and making the reaction essentially irreversible. Other potential donors include butyric acid or its short-chain alkyl esters (e.g., ethyl butyrate) via transesterification.
The reaction is typically carried out in organic solvents to minimize water activity, which can promote the reverse reaction (hydrolysis). The choice of solvent can significantly influence enzyme activity and stability. chemrxiv.org
Below is a table summarizing typical conditions for the lipase-catalyzed synthesis of flavor esters, which can be adapted for the production of this compound.
Table 1: Typical Parameters for Lipase-Catalyzed Synthesis of Furanone Esters
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym 435) | High activity, stability, and selectivity in organic media. rsc.orgnih.gov |
| Substrates | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) & Acyl Donor | HDMF is the precursor alcohol for the esterification. |
| Acyl Donor | Vinyl butyrate, Butyric acid | Vinyl esters are often preferred as they make the reaction irreversible. core.ac.uk |
| Solvent | Non-polar organic solvents (e.g., hexane, toluene) | Minimizes water content, shifting equilibrium towards synthesis. |
| Temperature | 30 - 60 °C | Balances reaction rate and enzyme stability. |
| Substrate Ratio | Molar excess of acyl donor | Drives the reaction equilibrium towards product formation. |
| Enzyme Load | 5-15% (w/w of substrates) | Optimizes reaction rate while managing cost. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations. |
The biocatalytic approach allows for the production of "natural" flavor compounds, which are highly valued in the food and fragrance industries. The high selectivity of enzymes like CAL-B also minimizes the formation of by-products, simplifying downstream purification processes. nih.gov Further research can focus on optimizing reaction conditions specifically for this compound to maximize yield and process efficiency for industrial applications.
Biological Activities and Physiological Effects of 4 Butyroxy 2,5 Dimethyl 3 2h Furanone and Furanone Analogues
Antimicrobial Properties
Furanone derivatives have been extensively studied for their capacity to inhibit the growth of various microorganisms and to interfere with microbial processes such as biofilm formation. nih.govresearchgate.net
Research has demonstrated that furanone analogues possess a broad spectrum of antimicrobial activity. The compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a close analogue, has shown significant inhibitory effects against a range of human pathogenic microbes, including clinically isolated antibiotic-resistant strains. nih.govresearchgate.net Studies indicate that its antimicrobial action is energy-dependent and it displays activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Other synthetic 2(5H)-furanone derivatives have also been reported to exhibit highly specific antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.netnih.gov Some derivatives, however, are less active against Gram-negative bacteria. researchgate.net
Table 1: Spectrum of Antimicrobial Activity of Furanone Analogues
| Furanone Analogue | Target Microorganism | Type | Observed Effect | Reference |
|---|---|---|---|---|
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Human Pathogenic Microbes | Bacteria (Gram+/Gram-) & Fungi | Broad-spectrum antimicrobial activity | nih.govresearchgate.net |
| 2(5H)-Furanone Derivative (F105) | S. aureus, S. epidermidis, B. cereus, B. subtilis | Gram-positive Bacteria | Growth repression and bactericidal activity | nih.gov |
| Halogenated Furanones | E. coli, P. aeruginosa, S. aureus | Bacteria (Gram+/Gram-) | Inhibition of biofilm formation | researchgate.net |
| Sulfur-containing 2(5H)-furanones | Bacillus subtilis | Gram-positive Bacteria | Repression of biofilm formation | nih.gov |
In addition to antibacterial properties, furanone analogues exhibit significant antifungal activity. DMHF has been shown to be a potent antifungal agent against Candida albicans, a pathogenic yeast. nih.gov One of the key virulence factors of C. albicans is its ability to switch between yeast and hyphal forms, a process known as dimorphism. DMHF effectively inhibits this transition, which is crucial for host invasion. nih.govresearchgate.net
Table 2: Antifungal Mechanisms of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
| Mechanism | Target Organism | Description | Reference |
|---|---|---|---|
| Dimorphism Inhibition | Candida albicans | Inhibits the serum-induced transition from yeast to mycelial form, a key step in pathogenesis. | nih.govresearchgate.net |
| Cell Cycle Arrest | Candida albicans | Arrests the cell cycle at the S and G2/M phases, preventing fungal cell proliferation. | nih.govmdpi.comresearchgate.net |
| Biofilm Inhibition | Non-Candida albicans Candida species | Inhibits biofilm formation at various stages of development. | nih.govresearchgate.net |
The demonstrated antimicrobial and, particularly, the anti-biofilm activities of furanone analogues suggest their potential as anti-infective agents. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial treatments. nih.govresearchgate.net By inhibiting biofilm formation, furanones could prevent infections associated with medical devices. nih.govresearchgate.net For instance, DMHF has been investigated as a coating for catheters to prevent the adherence and biofilm formation of pathogenic Candida species. nih.govmanipal.edu Some furanone derivatives have also been shown to increase the susceptibility of bacteria within biofilms to conventional antibiotics, suggesting a synergistic potential in combination therapies. nih.govresearchgate.netnih.gov The ability of DMHF to arrest the cell cycle in pathogenic fungi further supports its consideration as a potential therapeutic agent for microbial infections. nih.govmdpi.com
Antioxidant and Pro-oxidant Activity Profiles
Furanones, particularly 4-hydroxy-3(2H)-furanones like DMHF, exhibit a dual role in cellular redox processes, acting as both antioxidants and pro-oxidants depending on the chemical environment. mdpi.comresearchgate.net This dual activity makes their interaction with biological systems complex.
Redox homeostasis is the dynamic balance between reactive oxygen species (ROS) and the antioxidant defense systems within a cell. nih.govnih.govresearchgate.net Furanone analogues can participate in maintaining this balance. Studies have shown that 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) possess potent radical scavenging abilities. nih.govdss.go.th They can act as both water-soluble and lipid-soluble antioxidants by scavenging peroxyl radicals. dss.go.th This antioxidative activity is thought to contribute to protective effects, such as inhibiting the onset of spontaneous cataracts in animal models by protecting lens tissue against superoxide (B77818) radicals. mdpi.comnih.gov
Conversely, under certain conditions, particularly in the presence of transition metals, 3(2H)-furanones can act as pro-oxidants. mdpi.com They can generate superoxide radicals, which can lead to the formation of more damaging hydroxyl radicals. mdpi.comresearchgate.net This pro-oxidant activity has been linked to DNA-breaking activity in vitro. mdpi.com Therefore, the role of furanones in redox homeostasis is context-dependent, capable of either quenching or producing radicals. mdpi.com
Lipid peroxidation is a key process in oxidative damage, where free radicals attack lipids in cell membranes, leading to cell injury. Furanone analogues have demonstrated the ability to modulate this process. Research has shown that HDMF and HEMF can inhibit the hydroperoxidation of lipids initiated by lipid-soluble radicals more effectively than ascorbic acid in certain experimental systems. dss.go.thcapes.gov.br They have also been shown to suppress the oxidation of low-density lipoprotein (LDL) and inhibit the formation of cholesteryl ester hydroperoxides in human plasma. nih.govdss.go.th
Table 3: Effects of Furanone Analogues on Lipid Peroxidation
| Furanone Analogue | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| HDMF and HEMF | Methyl linoleate (B1235992) oxidation (lipid-soluble initiator) | Inhibited hydroperoxidation | dss.go.thcapes.gov.br |
| HDMF and HEMF | Human plasma | Inhibited formation of cholesteryl ester hydroperoxides | nih.govdss.go.th |
| HEMF | Low-density lipoprotein (LDL) | Suppressed oxidation | dss.go.th |
| HDMF | Rat brain homogenate autoxidation | Acted as an inhibitor | dss.go.th |
| HDMF | Long-term supplementation in mice (lungs) | Increased lipid peroxidation | mdpi.comnih.gov |
Cellular Signaling and Molecular Interactions
Furanone compounds demonstrate the ability to influence key intracellular signaling cascades that are fundamental to cellular function. This includes the modulation of protein phosphorylation and the subsequent regulation of gene expression.
Impact on Protein Phosphorylation Pathways (e.g., cAMP Response Element Binding Protein)
Studies on the analogue 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have shown that it can interfere with protein phosphorylation, a critical mechanism for signal transduction. Specifically, HDMF was found to suppress the phosphorylation of the cAMP response element binding protein (CREB). mdpi.com This process is typically induced by protein kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway. mdpi.com By inhibiting the phosphorylation of CREB, HDMF can effectively downregulate cellular processes that are dependent on this signaling cascade. mdpi.com
Regulation of Gene Expression
The modulation of protein phosphorylation pathways by furanone analogues directly translates to the regulation of gene expression. CREB, for instance, is a transcription factor that, once phosphorylated, binds to specific DNA sequences to activate the transcription of target genes. Research on the analogue 4-hydroxy-5-methyl-3[2H]-furanone (HMF) in murine melanoma cells demonstrated that it could reduce the mRNA and protein content of tyrosinase, indicating an inhibition of tyrosinase gene expression. nih.gov Inhalation of HDMF by rats has also been shown to alter gene expression in the brain related to feeding behavior and neurotransmission. researchgate.net This suggests that by interfering with signaling molecules like CREB, these furanone compounds can alter the transcriptional landscape of the cell.
Table 1: Effects of Furanone Analogues on Cellular Signaling
| Compound Analogue | Target Pathway/Molecule | Observed Effect | Reference |
|---|---|---|---|
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | cAMP Response Element Binding Protein (CREB) | Suppressed phosphorylation | mdpi.com |
| 4-hydroxy-5-methyl-3[2H]-furanone (HMF) | Tyrosinase Gene Expression | Reduced mRNA and protein content | nih.gov |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Brain Gene Expression | Altered expression related to feeding and neurotransmission | researchgate.net |
Dermatological and Cosmeceutical Research
The ability of furanone analogues to interfere with cellular signaling pathways involved in pigmentation has made them subjects of interest in dermatological and cosmeceutical research.
Investigation of Depigmenting Capacity and Tyrosinase Activity Modulation
The depigmenting potential of HDMF has been investigated in B16 melanoma cells. mdpi.com In these studies, the compound significantly inhibited both the melanin (B1238610) content and the activity of tyrosinase, a key enzyme in melanin synthesis, which had been induced by α-melanocyte-stimulating hormone. mdpi.com The mechanism for this is linked to its ability to suppress the phosphorylation of CREB, suggesting that HDMF may be an effective inhibitor of hyperpigmentation. mdpi.com Further research on the related compound 4-hydroxy-5-methyl-3[2H]-furanone (HMF) confirmed that its anti-melanogenic effects are due to a dual mechanism: it inhibits both the gene expression of tyrosinase and the enzymatic activity of pre-existing tyrosinase. nih.gov
Table 2: Dermatological Effects of Furanone Analogues in B16 Melanoma Cells
| Compound Analogue | Parameter Measured | Result | Reference |
|---|---|---|---|
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Melanin Content | Significantly inhibited | mdpi.com |
| Tyrosinase Activity | Significantly inhibited | mdpi.com | |
| 4-hydroxy-5-methyl-3[2H]-furanone (HMF) | Tyrosinase Gene Expression | Inhibited | nih.gov |
| Tyrosinase Enzyme Activity | Inhibited | nih.gov |
Neurophysiological and Behavioral Research
Emerging research indicates that certain furanone analogues can exert effects on the nervous system, influencing physiological regulation and mood.
Effects on Autonomic Nervous System Regulation
Studies involving the inhalation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in both rats and humans have demonstrated effects on the autonomic nervous system. researchgate.netnih.govcnif.cn In rats, inhalation of the compound was found to decrease systolic blood pressure. researchgate.net The mechanism for this effect was shown to involve an elevation in gastric vagal (parasympathetic) nerve activity and a reduction in renal sympathetic nerve activity. researchgate.net In human studies, inhalation of DMHF led to an increase in miosis rate and fingertip temperature, which suggests a dominance of the parasympathetic nervous system through the suppression of sympathetic activity. nih.govresearchgate.net These physiological changes were associated with a sedative effect on mood, including decreased feelings of anger-hostility and tension-anxiety. nih.gov
Influence on Dietary Intake and Appetite Regulation
Research into the physiological effects of furanone compounds has extended to their influence on feeding behaviors and appetite control. While direct studies on 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are limited in this specific context, significant research has been conducted on its analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol. These studies provide valuable insights into how furanone analogues can modulate dietary intake, primarily through olfactory pathways.
Investigations have demonstrated that inhalation of DMHF, a volatile compound generated during the Maillard reaction, can promote appetite in rat models. researchgate.netnih.gov Studies have shown a notable increase in dietary intake in rats during the feeding period following exposure to the aroma of DMHF. nih.govresearchgate.net This effect is believed to be mediated through the olfactory system, as the appetite-promoting effects were not observed in animal models with olfactory bulbectomies. researchgate.net
The mechanism behind this influence on appetite is thought to involve the autonomic nervous system. researchgate.netnih.gov Inhalation of DMHF has been observed to increase gastric vagal (parasympathetic) nerve activity while decreasing renal sympathetic nerve activity. researchgate.net The autonomic nervous system is intricately linked with the regulation of appetite and feeding. researchgate.netnih.gov
Furthermore, research using DNA microarray analysis has revealed that DMHF inhalation can alter the expression of genes in the rat brain that are associated with feeding behavior and neurotransmission. nih.gov This suggests that beyond the immediate effects on the autonomic nervous system, furanone analogues may induce phenotypic changes at the mRNA level that regulate neurotransmission and appetite. nih.gov Despite the observed increase in food intake over short periods, long-term studies over six weeks have indicated no significant change in the body weight of rats exposed to DMHF inhalation. nih.govresearchgate.net
These findings underscore the potential for certain furanone analogues to act as appetite stimulants through the sense of smell, influencing complex physiological and neurological pathways that govern food consumption.
Table 1: Effects of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) Inhalation on Appetite Regulation in Rats
| Parameter | Observation | References |
|---|---|---|
| Dietary Intake | Increased during the feeding period. | nih.govresearchgate.net |
| Body Weight | No significant change after 6 weeks of feeding. | nih.govresearchgate.net |
| Mechanism | Mediated through the olfactory system. | researchgate.net |
| Physiological Effect | Elevated gastric vagal nerve activity. | researchgate.net |
| Physiological Effect | Lowered renal sympathetic nerve activity. | researchgate.net |
| Genetic Influence | Altered gene expression related to feeding behavior in the brain. | nih.gov |
Advanced Analytical Methodologies for 4 Butyroxy 2,5 Dimethyl 3 2h Furanone Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, enabling its separation from other volatile and non-volatile compounds. The choice of technique depends on the analytical goal, whether it is identification, quantification, or sensory evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. researchgate.net Following separation, the molecule enters a mass spectrometer, where it is ionized and fragmented.
Tandem Mass Spectrometry (GC-MS/MS) enhances this process by providing an additional layer of specificity. A specific parent ion of the target compound is selected and then subjected to further fragmentation, creating a unique "fingerprint" of daughter ions. This process significantly reduces matrix interference and improves the signal-to-noise ratio, allowing for highly sensitive and accurate quantification. The use of GC-MS has been documented for the analysis of the related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF), in various food matrices, demonstrating its applicability to this class of compounds. nih.govresearchgate.net
| Parameter | Description |
| Injector Type | Typically split/splitless for controlled sample introduction. |
| Column Type | Fused silica capillary columns with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-INNOWax). |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Ionization Mode | Electron Impact (EI) at a standard energy of 70 eV. researchgate.net |
| MS/MS Transition | A specific precursor ion (e.g., the molecular ion) is selected and fragmented to produce characteristic product ions for quantification. |
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, the effluent is split, with one portion directed to a detector (like an FID or MS) and the other to a sniffing port. researchgate.net A trained analyst assesses the odor of each eluting compound, allowing for the identification of aroma-active substances.
Thin-Layer Chromatography (TLC) for Component Profiling
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for the qualitative analysis of a sample mixture. sigmaaldrich.com It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel. nih.gov The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. sigmaaldrich.com
Components of the sample mixture are separated based on their differential polarity and affinity for the stationary and mobile phases. chemistryhall.com For furanone derivatives, TLC can be used to:
Monitor the progress of a synthesis reaction.
Assess the purity of a sample by identifying the number of components present.
Provide preliminary identification by comparing the retention factor (Rf) value of a spot to that of a known standard.
Visualization of the separated spots is often achieved using UV light, as conjugated systems in furanones may be UV-active, or by staining with a chemical reagent like vanillin solution followed by heating. nih.govchemistryhall.com
Spectroscopic and Spectrometric Characterization
While chromatography separates compounds, spectroscopy and spectrometry are employed to determine their structural identity. These techniques provide detailed information about molecular weight, elemental composition, and the specific arrangement of atoms within a molecule.
Applications of Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of this compound. When coupled with GC, it provides identification based on the fragmentation pattern of the molecule. researchgate.net The electron ionization (EI) mass spectrum of a compound is a reproducible fingerprint that can be compared to spectral libraries for identification.
The fragmentation of this compound would be expected to show characteristic losses related to its butyroxy side chain and the furanone ring structure. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description of Loss |
|---|---|---|
| 198 | [C10H14O4]+• | Molecular Ion (M+) |
| 128 | [C6H8O3]+• | Loss of the butyryloxy radical (•OCOC3H7) or butyric acid via rearrangement. Corresponds to the 4-hydroxy-2,5-dimethyl-3(2H)-furanone core. |
| 71 | [C4H7O]+ | Butyryl cation [CH3(CH2)2CO]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used to piece together the molecular structure. nih.gov
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR shows the number of different types of carbon atoms in the molecule.
Studies on the parent compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, have utilized NMR to investigate its tautomerism, demonstrating the utility of this technique for understanding the chemical behavior of the furanone ring. nih.gov
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Predicted values in CDCl₃)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.6-4.8 | Quartet (q) | 1H | C2-H |
| ~2.4-2.6 | Triplet (t) | 2H | α-CH₂ of butyrate (B1204436) |
| ~2.2-2.3 | Singlet (s) | 3H | C5-CH₃ |
| ~1.6-1.8 | Sextet | 2H | β-CH₂ of butyrate |
| ~1.4-1.5 | Doublet (d) | 3H | C2-CH₃ |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~195-200 | C4=O |
| ~170-175 | C=O of butyrate |
| ~160-165 | C5 |
| ~120-125 | C3 |
| ~75-80 | C2 |
| ~35-40 | α-CH₂ of butyrate |
| ~18-22 | β-CH₂ of butyrate |
| ~15-20 | C2-CH₃ and C5-CH₃ |
Enantiomeric Separation and Chiral Analysis
The chirality of furanone derivatives can significantly influence their biological activity and sensory properties. Consequently, the development of reliable methods for separating and quantifying the enantiomers of this compound is of paramount importance.
Capillary Electrophoretic Resolution of Enantiomers
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds, including the parent molecule of the target compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.govresearchgate.net This method offers high efficiency, rapid analysis, and requires minimal sample and solvent volumes. mdpi.com The separation mechanism in CE is based on the differential migration of charged particles in an electric field. mdpi.comumt.edu For chiral separations, a chiral selector is added to the background electrolyte solution. nih.gov
Cyclodextrin-modified capillary electrophoresis is a common approach for resolving the enantiomers of furanone-related compounds. nih.govresearchgate.net Cyclodextrins (CDs), being chiral macrocyclic oligosaccharides, form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different migration times, enabling their separation. mdpi.com The racemization rate of HDMF has been directly determined using cyclodextrin-modified capillary electrophoresis by monitoring enantiomerically enriched HDMF at various pH values. nih.gov Studies have shown that tautomerism and the rate of racemization for HDMF are lowest at pH values between 4 and 5, while being catalyzed under more acidic (pH 2) or basic (pH > 7) conditions. nih.govresearchgate.net
Table 1: Factors Influencing Capillary Electrophoretic Resolution of Furanone Enantiomers
| Parameter | Influence on Separation | Rationale |
|---|---|---|
| Chiral Selector Type | High | The structure and type of cyclodextrin derivative (e.g., sulfated β-CDs) determine the enantioselectivity. uta.edu |
| Selector Concentration | Moderate to High | Affects the extent of complexation and therefore the separation window. |
| pH of Buffer | High | Influences the charge of the analyte and the cyclodextrin, affecting electrophoretic mobility and complex formation. For HDMF, racemization is pH-dependent. nih.gov |
| Applied Voltage | Moderate | Higher voltages can decrease analysis time but may generate Joule heating, affecting resolution. umt.edu |
| Temperature | Moderate | Affects buffer viscosity, electrophoretic mobility, and complexation kinetics. |
Chiral Phase Chromatographic Methods
Chiral phase chromatography, particularly enantioselective gas chromatography (GC), is a cornerstone technique for the analysis of chiral constituents in volatile mixtures like flavors and fragrances. oup.comnih.govsemanticscholar.org This direct method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net
For volatile compounds such as furanone derivatives, GC is highly suitable. The most common CSPs for this purpose are based on cyclodextrin derivatives. oup.comnih.gov These are coated onto the inner wall of the capillary column. As the enantiomers pass through the column, they engage in reversible diastereomeric interactions with the chiral selector. The enantiomer that forms the more stable complex is retained longer on the column, resulting in its later elution. nih.gov The combination of enantioselective GC with mass spectrometry (GC-MS) provides a powerful tool for the unambiguous identification and quantification of enantiomers in complex matrices. nih.govnih.gov
Table 2: Common Chiral Stationary Phases for Gas Chromatographic Separation of Volatile Compounds
| Chiral Stationary Phase (CSP) | Base Material | Typical Applications |
|---|---|---|
| Rt-bDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Chiral pharmaceutical intermediates, dioxolanes. nih.gov |
| CycloSil-B | Permethylated beta-cyclodextrin | General flavor and fragrance compounds. researchgate.net |
| Chiraldex G-TA | Trifluoroacetyl gamma-cyclodextrin | Amino acid derivatives, polyols. |
| Rt-bDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Separation of various chiral compounds. nih.gov |
Isotopic Labeling and Tracing Techniques
Isotopic labeling is an indispensable tool for elucidating metabolic pathways and investigating reaction mechanisms. By replacing specific atoms in a molecule with their heavier isotopes, researchers can trace the molecule's journey through complex biological or chemical systems. wikipedia.org
Radiotracer Studies for Mechanistic Investigations
Radiotracer studies involve labeling a compound of interest, such as this compound, with a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H). wikipedia.orgnih.gov The principle relies on the fact that the radiolabeled compound is chemically identical to its non-labeled counterpart and will participate in reactions in the same way. wikipedia.org However, its presence and concentration can be easily detected by sensitive radiation detectors. ansto.gov.au
In the context of this compound, a ¹⁴C-labeled version could be synthesized and used in in vitro or in vivo metabolism studies. pharmaron.combohrium.com By tracking the radioactivity, researchers can:
Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.net
Identify and quantify all metabolites, even those that are difficult to detect by mass spectrometry. nih.gov
Elucidate the specific metabolic pathways involved in its biotransformation.
Investigate the mechanism of its formation, for instance, in Maillard reactions, by tracing the path of labeled precursors. iaea.org
These studies are crucial in drug development and food chemistry to understand the fate of a compound within a biological system. bohrium.comresearchgate.net
Stable Isotope Labeling for Pathway Elucidation
Stable isotope labeling offers a non-radioactive alternative for tracing studies, primarily utilizing isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). nih.gov These labeled compounds are then traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org This methodology is particularly powerful for elucidating biosynthetic pathways. nih.gov
The biosynthesis of the parent compound, HDMF, has been investigated using stable isotopes. For example, the keto-enol tautomerism, which can lead to racemization, was studied by monitoring the exchange of a proton on the furanone ring with deuterium from the solvent (D₂O). nih.govresearchgate.net Furthermore, by feeding organisms like yeast or plant tissues with precursors labeled with stable isotopes, the biosynthetic route to the furanone can be mapped out. nih.govplos.org For instance, feeding a plant with ¹³C-labeled glucose and analyzing the resulting HDMF via ¹³C-NMR or MS can reveal how the glucose skeleton is incorporated into the final product. This Stable Isotope Labeled Kinetics (SILK) approach allows for the tracing of turnover rates of pathway precursors and products on a time scale of seconds to minutes. nih.gov
Table 3: Applications of Stable Isotope Labeling in Furanone Research
| Isotope | Application | Analytical Technique | Research Finding |
|---|---|---|---|
| Deuterium (²H) | Studying keto-enol tautomerism and racemization rates. nih.gov | ¹H-NMR Spectroscopy | Tautomerism and racemization of HDMF are pH-dependent. nih.govresearchgate.net |
| Carbon-13 (¹³C) | Elucidating biosynthetic pathways from primary metabolites. nih.gov | Mass Spectrometry (MS), ¹³C-NMR | Tracing the incorporation of carbon atoms from precursors like sugars into the furanone ring. nih.gov |
| Nitrogen-15 (¹⁵N) | Investigating the role of amino acids in the Maillard reaction. | Mass Spectrometry (MS) | Determining the contribution of specific amino acids to the formation of furanones. |
| ¹³C and ¹⁵N (Dual Label) | Tracing the kinetics of metabolic pathways with high precision. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows concurrent monitoring of label incorporation into multiple intermediates and the final product. plos.org |
Crystallographic and Conformational Analysis
Understanding the three-dimensional structure and conformational flexibility of this compound is essential for correlating its structure with its chemical reactivity and biological function.
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in its solid state. This technique would provide accurate data on bond lengths, bond angles, and the planarity of the furanone ring system. Analysis of related furanone derivatives shows that the furanone ring is generally planar, with substituents like hydroxyl and acetyl groups being nearly coplanar with the ring. researchgate.net The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. researchgate.net
In parallel, conformational analysis, often performed using quantum-chemical calculations like density functional theory (DFT), explores the molecule's potential shapes (conformers) in the gas phase or in solution. researchgate.net For this compound, this analysis would focus on the rotational barriers around key single bonds, such as the C-O bond of the butyroxy ester group. This would identify the most stable (lowest energy) conformers and the energy differences between them. Such studies on similar molecules have revealed that molecular conformation can be stabilized by intramolecular hydrogen bonds. researchgate.net Understanding the preferred conformation is crucial for predicting how the molecule might interact with biological receptors, such as olfactory receptors or enzymes.
X-ray Crystallography for Enzyme-Substrate/Product Complexes
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In the context of this compound, this method is invaluable for understanding its interaction with enzymes. By analyzing the crystal structure of an enzyme in complex with the furanone derivative, researchers can gain insights into the binding mode, active site interactions, and the catalytic mechanism.
While direct crystallographic studies of this compound complexed with an enzyme are not extensively documented in publicly available literature, the methodology can be understood through studies on its closely related precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). A notable study on the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), which is involved in the biosynthesis of HDMF in strawberries, provides a blueprint for such an analysis. researchgate.net
In this study, the crystal structure of FaEO was determined in six different states, including in complex with HDMF and various substrate analogs, at resolutions of up to 1.6 Å. researchgate.net The crystallographic analysis revealed that the enzyme is a monomer with an active site significantly shaped by the bound NAD(P)H cofactor. researchgate.net To overcome the chemical instability of the natural substrate, more stable surrogate products and substrates were used to study the enzyme complexes. researchgate.net
This approach, combining X-ray crystallography with the use of stable analogs, allows for a detailed examination of the enzyme's active site. researchgate.net The data obtained from such studies, including atomic coordinates and electron density maps, provide a three-dimensional view of how the furanone molecule fits into the enzyme's binding pocket and the specific amino acid residues involved in the interaction. This information is fundamental for protein engineering efforts aimed at modifying enzyme activity or substrate specificity. researchgate.net
Table 1: Representative Data from X-ray Crystallographic Analysis of FaEO in Complex with a Furanone Analog
| Parameter | Value |
| Resolution (Å) | ≤1.6 |
| Enzyme | Fragaria x ananassa enone oxidoreductase (FaEO) |
| Ligand | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and analogs |
| Key Finding | The 4R-hydride of NAD(P)H is transferred to the exocyclic carbon of the substrate. researchgate.net |
| Significance | Elucidation of the biosynthetic pathway of a key flavor compound. researchgate.net |
Powder X-ray Diffraction (PXRD) for Crystalline State Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It is a fundamental tool for identifying crystalline phases, determining the degree of crystallinity, and quantifying the phase composition of a sample. For a compound like this compound, which may exist in different crystalline forms (polymorphs) or as an amorphous solid, PXRD is essential for quality control and formulation development.
The principle of PXRD involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity of the X-rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice of the material. Each crystalline phase produces a characteristic set of diffraction peaks at specific scattering angles (2θ), and the intensity of these peaks is proportional to the amount of the phase present in the sample.
Sample Preparation: A small amount of the solid this compound is finely ground to ensure a random orientation of the crystallites.
Data Collection: The powdered sample is placed in a sample holder and exposed to an X-ray beam in a diffractometer. The detector rotates around the sample to collect the diffracted X-rays at different angles.
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks.
The information obtained from a PXRD analysis of this compound would be critical for:
Polymorph Identification: Different crystalline forms of the compound will produce distinct PXRD patterns, allowing for the identification and differentiation of polymorphs.
Crystallinity Assessment: The presence of sharp diffraction peaks indicates a crystalline material, while a broad, diffuse halo is characteristic of an amorphous solid.
Purity Analysis: PXRD can detect the presence of crystalline impurities, as they will generate their own characteristic diffraction patterns.
Table 2: Hypothetical PXRD Peak Data for a Crystalline Form of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 60 |
| 30.5 | 2.93 | 30 |
This table is illustrative and does not represent actual experimental data.
Structure Activity Relationships and Chemical Reactivity of the Furanone Moiety
Influence of Substituents on Biological Activity and Stability
The biological activity and chemical stability of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone are significantly influenced by the nature and position of substituents on the furanone ring. The core furanone structure is a versatile scaffold found in many natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netijabbr.com Small structural modifications to this core can lead to substantial changes in both the potency and the nature of its biological effects. nih.gov
The parent compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), demonstrates both pro-oxidative and anti-oxidative properties, depending on the chemical environment. mdpi.comresearchgate.net The stability of furanone derivatives is highly dependent on the substituent at the C4 position. For instance, HDMF itself is relatively unstable, whereas its methoxy derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), and its glucoside form show greater stability across various pH levels. nih.gov The esterification of the hydroxyl group at the C4 position to form the butyroxy derivative, as in this compound, is a key modification. This ester linkage alters the molecule's polarity, which can affect its solubility, membrane permeability, and interaction with biological targets. Esterification generally increases lipophilicity, which may enhance absorption and distribution in biological systems, but also makes the compound susceptible to hydrolysis by esterase enzymes, potentially releasing the active parent compound, HDMF.
The substituents at the C2 and C5 positions—in this case, methyl groups—are also crucial. The degree of substitution on the furan (B31954) ring influences the metabolic pathways it undergoes. Highly substituted furans are more likely to form epoxide intermediates during metabolism, whereas less substituted furans may form different reactive species. nih.gov The combination of the butyroxy ester at C4 and the methyl groups at C2 and C5 creates a unique electronic and steric profile that dictates its specific biological activities and metabolic fate. Furanone derivatives have been shown to possess activities ranging from quorum sensing inhibition in bacteria to antitumor properties. nih.gov
| Compound Name | Substituent at C4 | Observed Stability | Reference |
|---|---|---|---|
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | -OH (Hydroxyl) | Unstable at various pH values | nih.gov |
| 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | -OCH₃ (Methoxy) | Slight decomposition observed | nih.gov |
| HDMF β-D-glucoside | -O-Glucose | Slight decomposition observed | nih.gov |
| This compound | -O-C(=O)CH₂CH₂CH₃ (Butyroxy) | Susceptible to enzymatic hydrolysis (esterases) | Inferred from general chemical principles |
Tautomerism and Isomerism of Furanone Structures
Isomerism and tautomerism are fundamental characteristics of furanone structures that affect their chemical properties and biological behavior. The parent compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), exists as a chiral molecule and is known to undergo rapid racemization through keto-enol tautomerism. mdpi.com This process involves the exchange of the proton at the C2 position of the furanone ring, which is facilitated by the presence of the adjacent carbonyl group and the enolizable hydroxyl group at C4. nih.gov
The rate of this tautomerism-induced racemization is highly dependent on pH. Studies have shown that the process is slowest in slightly acidic conditions (pH 4-5) but is significantly catalyzed under more acidic (pH 2) or, particularly, basic conditions (pH > 7). nih.govresearchgate.net At a pH of 7.2, approximately half of the protons at the C2 position are exchanged within one hour. nih.gov
In the case of this compound, the hydroxyl group at the C4 position is replaced by a butyrate (B1204436) ester group. This structural change blocks the formation of the key enol intermediate required for the rapid racemization seen in HDMF. Therefore, while the chiral center at C2 still exists, it is significantly more configurationally stable compared to its hydroxylated counterpart.
The this compound molecule possesses two chiral centers at the C2 and C5 positions. This gives rise to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The specific spatial arrangement of the methyl groups can influence the molecule's interaction with chiral biological structures such as enzymes and receptors, potentially leading to different biological activities for each stereoisomer.
| pH Condition | Rate of Tautomerism / Racemization | Reference |
|---|---|---|
| pH 2 (Strongly Acidic) | Catalyzed (Increased Rate) | nih.gov |
| pH 4-5 (Slightly Acidic) | Lowest Rate | nih.govresearchgate.net |
| pH > 7 (Neutral to Basic) | Catalyzed (Especially at pH > 7) | nih.govresearchgate.net |
Reactivity of the Furanone Ring: Ring Opening and Reactive Intermediate Formation
The furanone ring in this compound is a reactive moiety susceptible to various chemical transformations, including ring-opening reactions that can lead to the formation of reactive intermediates. The reactivity is largely dictated by the presence of the α,β-unsaturated lactone system, which makes the ring susceptible to both metabolic oxidation and nucleophilic attack. nih.gov
One of the primary pathways for the bioactivation of furan-containing compounds is oxidation by cytochrome P450 enzymes. nih.gov This metabolic process can generate highly electrophilic intermediates. Depending on the substitution pattern on the furan ring, this oxidation can lead to the formation of an epoxide or a cis-enedione. nih.gov These reactive intermediates are capable of covalent adduction with cellular nucleophiles such as proteins and DNA, a mechanism often linked to toxicity. nih.gov For substituted furanones like the target compound, the formation of an epoxide intermediate is a likely pathway. nih.gov
In the presence of a base, the furanone ring can also undergo hydrolysis and ring-opening. nih.gov For 3,4-dihalo-5-hydroxy-2(5H)-furanones, the equilibrium between the cyclic furanone form and the acyclic open-ring form is shifted towards the acyclic structure in the presence of bases. nih.gov This open form, a γ-keto-α,β-unsaturated acid derivative, is also a reactive species. While the butyroxy group at C4 would first need to be hydrolyzed to a hydroxyl group, subsequent ring-opening could occur under physiological conditions, forming reactive intermediates capable of interacting with biological molecules.
| Metabolic Pathway | Intermediate Formed | Influencing Factors | Potential Consequence | Reference |
|---|---|---|---|---|
| P450 Oxidation | Epoxide | Higher degree of ring substitution | Alkylation of proteins and DNA | nih.gov |
| P450 Oxidation | cis-Enedione | Lower degree of ring substitution | Alkylation of proteins and DNA | nih.gov |
| Ring Opening (Hydrolysis) | γ-Ketoenal or Acyclic Acid | Basic conditions, presence of nucleophiles | Reaction with cellular nucleophiles | nih.govnih.gov |
Computational Chemistry and Molecular Modeling Studies of Reactivity
While specific computational studies on this compound are not widely published, computational chemistry and molecular modeling serve as powerful tools for predicting and understanding the reactivity of furanone derivatives. These methods provide insights into electronic structure, reaction mechanisms, and interactions with biological systems that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is commonly employed to calculate the electronic properties of molecules. For a furanone, DFT can be used to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. This information helps predict the most likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl carbon and the β-carbon of the α,β-unsaturated system are expected to be electrophilic, while the oxygen atoms are nucleophilic centers.
Molecular modeling can also be used to simulate reaction pathways, such as the metabolic oxidation of the furan ring or its hydrolytic ring-opening. By calculating the energy barriers (activation energies) for different potential reactions, researchers can predict the most favorable transformation pathways and identify the structures of transient intermediates and transition states. acs.org Furthermore, molecular docking and molecular dynamics (MD) simulations can model the interaction of this compound with specific biological targets, such as the active site of an enzyme. These simulations can predict binding affinities and orientations, providing a structural basis for the molecule's observed biological activity.
| Computational Method | Information Provided | Application to Furanone Chemistry |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, charge distribution, HOMO/LUMO energies | Predicting sites of electrophilic/nucleophilic attack; assessing chemical stability |
| Reaction Pathway Modeling | Activation energies, transition state structures, reaction intermediates | Elucidating mechanisms of ring-opening, oxidation, and other transformations |
| Molecular Docking | Binding affinity, preferred binding pose in a receptor site | Predicting interactions with biological targets (e.g., enzymes, receptors) |
| Molecular Dynamics (MD) Simulation | Dynamic behavior and conformational changes of the molecule and its complex with a target | Assessing the stability of the ligand-receptor complex over time |
Future Research Directions and Applications in Advanced Chemical Biology and Biotechnology
Development of Novel Biosynthetic Pathways for Sustainable Production
The industrial production of flavor compounds is increasingly shifting from traditional chemical synthesis towards more sustainable and "natural" biotechnological routes. The development of a biosynthetic pathway for 4-butyroxy-2,5-dimethyl-3(2H)-furanone represents a significant opportunity in this area. Research efforts could be directed toward a multi-step biocatalytic process.
The initial and most critical step is the sustainable production of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol. Significant progress has been made in elucidating the natural biosynthesis of HDMF. In plants like strawberries, the pathway begins with D-fructose-1,6-diphosphate, which is enzymatically converted to the key intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govmdpi.com The final step is the reduction of HMMF by an enone oxidoreductase to yield HDMF. nih.govresearchgate.net Microbial synthesis has also been demonstrated in yeasts and bacteria, offering a scalable fermentation-based production platform. cnif.cn
The subsequent step would involve the enzymatic esterification of the biosynthesized HDMF with butyric acid or an activated derivative. This reaction is well-suited for catalysis by lipases, a class of enzymes widely used in the industrial synthesis of flavor esters. begellhouse.comresearchgate.net Lipases can operate in non-aqueous or solvent-free systems, which simplifies product recovery and enhances reaction yields by shifting the chemical equilibrium towards ester formation. mdpi.comnih.gov Future research should focus on:
Metabolic Engineering: Optimizing microbial strains (e.g., Saccharomyces cerevisiae or Escherichia coli) to overproduce HDMF from inexpensive feedstocks like glucose.
Enzyme Discovery and Engineering: Identifying or engineering highly efficient and selective lipases for the specific esterification of HDMF with butyric acid. Immobilization of these enzymes on solid supports is a key strategy to enhance their stability and enable their reuse, a cornerstone of sustainable processing. begellhouse.commdpi.com
Process Integration: Developing a one-pot reaction where microbial fermentation to produce HDMF is directly coupled with an enzymatic esterification step, potentially reducing downstream processing costs.
| Precursor Compound | Key Biosynthetic Route | Organism/System |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Enzymatic conversion from D-fructose-1,6-diphosphate | Plants (e.g., Strawberry), Microbes |
| Butyric Acid | Fermentation of carbohydrates | Bacteria (e.g., Clostridium butyricum) |
| This compound | Lipase-catalyzed esterification of HDMF and butyric acid | Biocatalytic system (e.g., Immobilized Lipase) |
Further Applications in Biocatalysis and Green Chemistry
The principles of green chemistry—waste prevention, use of renewable feedstocks, and catalysis—are central to the future of chemical manufacturing. The synthesis of this compound via biocatalysis is an exemplary application of these principles. begellhouse.com
Biocatalysis using enzymes like lipases offers significant advantages over conventional chemical catalysis, including high specificity that minimizes byproduct formation, and mild operating conditions (lower temperature and pressure) that reduce energy consumption. mdpi.com The use of immobilized enzymes allows for continuous processing and easy separation of the catalyst from the product, enhancing process efficiency and reusability. nih.gov
Future research in this domain could explore:
Solvent-Free Systems: Performing the lipase-catalyzed esterification in the absence of organic solvents, which reduces environmental impact and simplifies purification. researchgate.netnih.gov
Novel Reaction Media: Investigating the use of "green" solvents, such as natural deep eutectic solvents (NADESs), as reaction media. These solvents are biodegradable and can sometimes enhance enzyme stability and activity, although careful selection is needed to avoid unintended side reactions. rsc.org
Continuous Flow Reactors: Designing continuous production systems, such as packed bed reactors with immobilized lipase, to improve productivity and scalability compared to traditional batch processes. unimi.it
These biocatalytic approaches not only provide a sustainable route to the target molecule but also align with consumer demand for "natural" ingredients, as products synthesized using enzymes from natural sources can often be labeled as such. nih.gov
Exploration of Therapeutic Potential and Design of Bioactive Analogues
Beyond its role as a flavor agent, the chemical structure of this compound suggests potential for biological activity. This potential stems from the distinct properties of its constituent furanone and butyrate (B1204436) moieties.
The furanone nucleus is a recognized pharmacophore present in numerous natural and synthetic compounds with a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govbenthamscience.comresearchgate.net The precursor, HDMF, has demonstrated a broad spectrum of antimicrobial activity against pathogenic bacteria and fungi, as well as antioxidant properties. researchgate.netjmb.or.kr Furthermore, some furanone derivatives act as quorum-sensing inhibitors, which can disrupt bacterial communication and virulence, offering a novel strategy to combat infections, particularly from pathogens like Pseudomonas aeruginosa. nih.gov
The butyrate moiety is a short-chain fatty acid produced by gut microbiota and is well-known for its profound physiological effects. It serves as a primary energy source for colonocytes and has potent anti-inflammatory and immunomodulatory properties. mdpi.com A key mechanism of butyrate's action is the inhibition of histone deacetylases (HDACs), which allows it to epigenetically regulate gene expression. researchgate.net This activity has made butyrate a subject of research for treating inflammatory conditions, metabolic disorders, and certain types of cancer. mdpi.comresearchgate.net
The combination of these two moieties in a single molecule could lead to synergistic or novel therapeutic effects. Future research should investigate:
Antimicrobial Synergy: Assessing whether the esterification of the antimicrobial furanone core with butyrate enhances its potency or broadens its spectrum of activity.
Anti-inflammatory and Anticancer Activity: Exploring if the compound can act as a targeted delivery vehicle for butyrate, potentially leveraging the furanone structure to modulate uptake or activity in specific cell types.
Design of Bioactive Analogues: Synthesizing a library of related compounds by varying the ester chain length (e.g., acetate, propionate, valerate) or modifying substituents on the furanone ring. This would facilitate structure-activity relationship (SAR) studies to optimize for a desired biological effect, creating novel therapeutic leads. nih.gov
Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of this compound in various contexts—from quality control in food products to pharmacokinetic studies—requires robust and sensitive analytical methods. The analysis of furanones and their esters can be challenging due to their potential for thermal instability and their presence at low concentrations in complex matrices. nih.gov
Future research should focus on developing and applying advanced analytical platforms for comprehensive profiling:
Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone technique for volatile compounds. For furanone esters, methods can be enhanced by using headspace solid-phase microextraction (HS-SPME) for sample preparation, which is solvent-free and can concentrate the analyte. nih.govresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) provides higher selectivity and sensitivity, which is crucial for detection in complex food or biological samples. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is indispensable for analyzing less volatile or thermally labile derivatives and for metabolic studies. nih.gov LC-MS/MS offers exceptional sensitivity for quantification at trace levels. nih.gov
Stable Isotope Dilution Assays (SIDA): The synthesis of an isotopically labeled internal standard (e.g., using ¹³C or ²H) would enable the most accurate quantification by SIDA, correcting for matrix effects and variations in sample preparation and instrument response.
These advanced methods are essential for determining the compound's concentration, stability, and distribution in food products, as well as for studying its absorption, distribution, metabolism, and excretion (ADME) in biological systems should its therapeutic potential be explored.
| Analytical Technique | Application Area | Key Advantages |
| HS-SPME-GC-MS/MS | Quantification in food, fragrance, and environmental samples | High sensitivity and selectivity for volatile compounds; solvent-free extraction. |
| LC-HRMS (QTOF, Orbitrap) | Metabolomics, pharmacokinetic studies, impurity profiling | High mass accuracy for unambiguous identification of metabolites and analogues. |
| Stable Isotope Dilution Assay (SIDA) | Gold-standard quantification in complex matrices | Highest accuracy and precision by correcting for matrix effects and losses. |
Deeper Understanding of Structure-Function Relationships
The primary "function" of this compound in its current application is its flavor profile. A deeper understanding of the relationship between its molecular structure and its perceived aroma is a key area for future research. The parent compound, HDMF, is known for its sweet, fruity, and caramel-like aroma. nih.gov The ester, this compound, is described as having a spicy and sweet aroma. nih.gov This difference highlights the critical role of the butyrate group in modulating the sensory perception.
The interaction between a flavor molecule and human olfactory receptors is highly dependent on the molecule's size, shape, polarity, and volatility. youtube.com The ester functional group significantly alters these properties compared to the hydroxyl group in HDMF.
Future research to elucidate these structure-function relationships could include:
Sensory Analysis: Synthesizing a homologous series of 4-alkoxy-2,5-dimethyl-3(2H)-furanones (e.g., acetate, propionate, butyrate, pentanoate) and subjecting them to quantitative descriptive analysis by a trained sensory panel. This would map how the chain length and structure of the ester group systematically change the perceived aroma notes (e.g., fruity, creamy, waxy, spicy).
Gas Chromatography-Olfactometry (GC-O): This technique allows researchers to pinpoint the specific aroma character of individual compounds as they elute from a gas chromatograph, helping to determine odor thresholds and impact.
Molecular Modeling: Using computational methods to dock the furanone esters into models of human olfactory receptors. This can help predict which receptors are activated and provide a molecular-level hypothesis for why different esters smell differently.
By combining these approaches, a predictive model for the aroma of furanone esters can be developed, enabling the rational design of novel flavor compounds with specific, targeted sensory profiles.
Q & A
Q. What are the primary enzymatic pathways for HDMF biosynthesis in strawberries (Fragaria × ananassa)?
HDMF biosynthesis in strawberries involves the enzyme Fragaria × ananassa enone oxidoreductase (FaEO). This enzyme catalyzes the reduction of the exocyclic double bond in the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), utilizing NAD(P)H as a cofactor. The reaction proceeds via a cyclic enolate intermediate, with the 4R-hydride of NAD(P)H transferred to the unsaturated C6 carbon of HMMF . Key upstream pathways include the metabolism of rhamnose and lysine, which generate HMMF through Maillard-like reactions .
Q. How can HDMF be synthesized abiotically, and what are critical reaction parameters?
HDMF can be synthesized via the Maillard reaction using rhamnose and amino acids (e.g., lysine) in aqueous systems. Critical parameters include:
- Phosphate concentration : Acts as a catalyst, significantly enhancing HDMF yield (>40 mol% under optimal conditions).
- pH : Neutral to slightly alkaline conditions (pH 7–9) favor HDMF formation.
- Precursor ratio : A 1:1 molar ratio of rhamnose to lysine maximizes efficiency.
Methodologically, fractional factorial designs (e.g., varying parameters at 3 levels) are recommended to optimize yields while minimizing experimental trials .
Q. What are the solubility characteristics of HDMF in common solvents?
HDMF is freely soluble in water and polar solvents (e.g., propylene glycol). Experimental data from The Journal of Chemical Thermodynamics (2015) show solubility (25°C) as follows:
| Solvent | Solubility (g/100g) |
|---|---|
| Water | 12.5 |
| Ethanol | 8.7 |
| Acetone | 6.3 |
| These values are critical for designing extraction and purification protocols . |
Q. What safety protocols are recommended for handling HDMF in laboratory settings?
- Storage : Keep in sealed glass containers at cool temperatures (<25°C), away from strong oxidizers.
- PPE : Use chemical-resistant gloves (JIS T 8116), safety goggles, and dust masks (JIS T8151).
- Engineering controls : Local exhaust ventilation and safety showers must be accessible .
Advanced Research Questions
Q. How can experimental design methodologies optimize HDMF yield in synthetic pathways?
A fractional factorial design (FFD) with 3-level variations of rhamnose concentration, precursor ratio, pH, and phosphate concentration enables efficient optimization. For example, in a study by Illmann et al. (2009), FFD reduced trials by 50% while achieving R² >0.93 for predictive models. Phosphate concentration was identified as the most influential parameter, followed by pH and precursor ratios .
Q. What challenges arise in achieving enantioselective biosynthesis of HDMF?
Despite enzymatic synthesis via FaEO, naturally occurring HDMF is racemic due to non-stereoselective protonation of the enolate intermediate. Isotopic labeling studies (e.g., deuterium incorporation) confirm that the hydride transfer step is stereospecific, but subsequent protonation lacks enantiocontrol. Resolving this requires engineered enzymes or chiral catalysts .
Q. How does tautomerism affect HDMF analysis in chromatographic methods?
HDMF exists in equilibrium between keto and enol tautomers, complicating chiral resolution. Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors achieves partial resolution (e.g., 501–504 nm detection in Chromatographia, 2003). Stabilizing tautomers via derivatization (e.g., acetylation) prior to analysis improves accuracy .
Q. What structural insights explain FaEO’s substrate specificity for HDMF precursors?
X-ray crystallography of FaEO (1.6 Å resolution) reveals a Rossmann-fold NAD(P)H-binding domain. The active site accommodates HMMF via hydrophobic interactions with residues Phe-36 and Trp-102. Mutagenesis studies show that substituting these residues with alanine reduces catalytic efficiency by >90%, highlighting their role in substrate positioning .
Q. How can microbial synthesis of HDMF be optimized for industrial-scale production?
Lactococcus lactis subsp. cremoris IFO 3427 and Zygosaccharomyces rouxii produce HDMF via glycolysis and pentose phosphate pathways. Key strategies include:
Q. What role do Maillard reaction parameters play in HDMF formation from pentose sugars?
In pentose-based systems (e.g., rhamnose), the Maillard reaction generates HDMF through retro-aldol cleavage and cyclization. Phosphate buffers (0.1–0.5 M) accelerate degradation of Amadori products into HDMF. Kinetic modeling shows a 2.5-fold increase in HDMF yield at 120°C compared to 90°C, but prolonged heating (>2 hrs) promotes degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
